molecular formula C12H10N4OS B15217242 Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- CAS No. 27192-25-2

Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)-

Cat. No.: B15217242
CAS No.: 27192-25-2
M. Wt: 258.30 g/mol
InChI Key: VCJCKZKBGHOPPE-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- is a complex organic compound that features both thiazole and benzimidazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these rings in a single molecule makes Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- typically involves the formation of the thiazole and benzimidazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The final coupling step involves the formation of the acetamide linkage between the two heterocyclic rings.

Industrial Production Methods

Industrial production of Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- often employs high-yield synthetic routes that are scalable and cost-effective. These methods may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzimidazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products often exhibit enhanced or modified biological activities.

Scientific Research Applications

Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: It is investigated for its anticancer properties and its ability to inhibit specific enzymes and receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and benzimidazole rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    Benzimidazole: Widely used in the treatment of parasitic infections and as an antifungal agent.

    Thiazole: Found in various biologically active molecules, including antibiotics and anticancer agents.

Uniqueness

Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- is unique due to the combination of thiazole and benzimidazole rings in a single molecule. This dual presence enhances its biological activity and broadens its range of applications. The compound’s ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility and potential in scientific research and drug development.

Properties

IUPAC Name

N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-7(17)14-8-2-3-9-10(4-8)16-12(15-9)11-5-18-6-13-11/h2-6H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJCKZKBGHOPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181660
Record name Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27192-25-2
Record name Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027192252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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